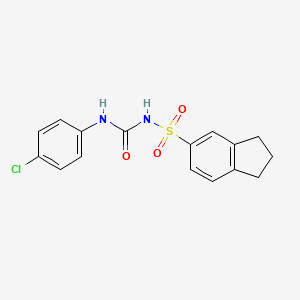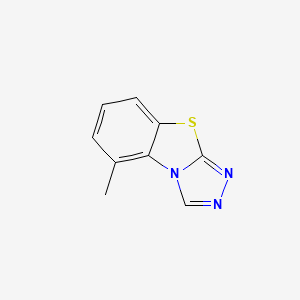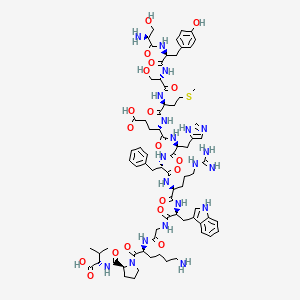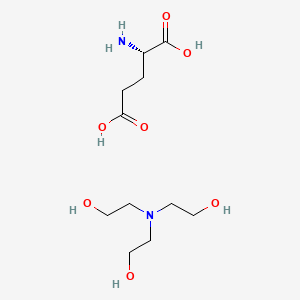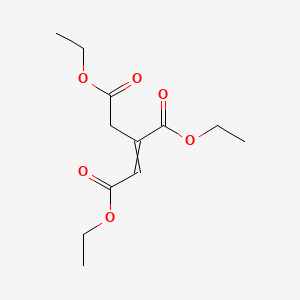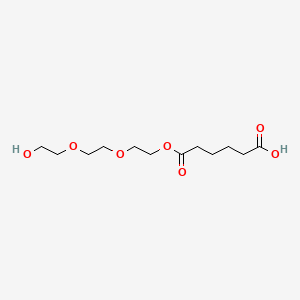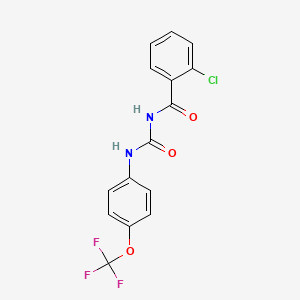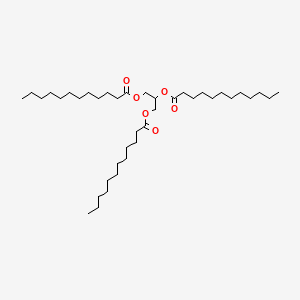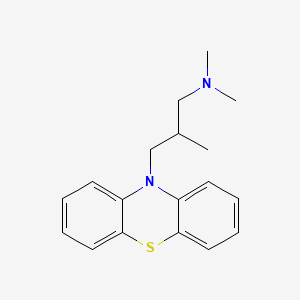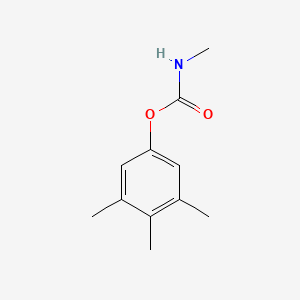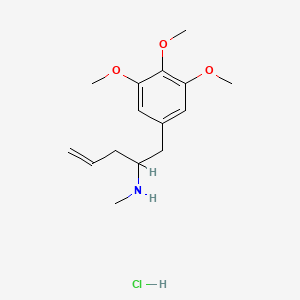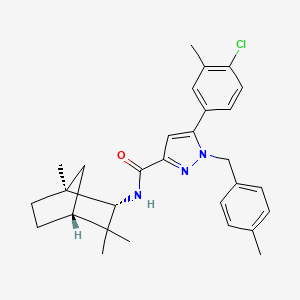
SR144528
描述
SR 144528: 是一种化学化合物,以其作为大麻素受体 2 型 (CB2 受体) 的强效和高度选择性反向激动剂而闻名。 它对 CB2 受体具有高亲和力,解离常数 (K_i) 为 0.6 纳摩尔,而它对大麻素受体 1 型 (CB1 受体) 的亲和力明显更低 (K_i 为 400 纳摩尔) 。 这种化合物被广泛用于科学研究,以调查 CB2 受体的功能,并研究 CB1 受体的孤立效应 .
科学研究应用
SR 144528 具有广泛的科学研究应用,包括:
化学: 用作研究大麻素受体结构-活性关系的工具。
生物学: 调查 CB2 受体在各种生物过程中的作用,包括免疫反应和炎症.
医学: 探索潜在的治疗应用,包括疼痛、炎症和神经退行性疾病.
工业: 用于开发针对内源性大麻素系统的药物.
作用机制
SR 144528 通过与 CB2 受体结合并充当反向激动剂来发挥其作用。 这意味着它不仅阻断受体,而且还诱导激动剂的相反效果。 该化合物抑制腺苷酸环化酶的激活,导致环腺苷一磷酸 (cAMP) 水平下降 。 它还阻断丝裂原活化蛋白激酶 (MAPK) 途径,该途径参与细胞信号传导和炎症 。 此外,已发现 SR 144528 抑制固醇 O-酰基转移酶,这是一种参与脂质代谢的酶 .
生化分析
Biochemical Properties
SR144528 interacts with the CB2 receptor, a part of the endocannabinoid system, which is involved in a variety of physiological processes. The CB2 receptor is primarily found on cells in the immune system, and its activation can influence inflammation and pain perception . This compound, as an inverse agonist, can block the activity of this receptor, potentially altering these processes .
Cellular Effects
In cellular models, this compound has been shown to inhibit the effects of cannabinoid receptor agonists on adenylyl cyclase activity in cells expressing the human CB2 receptor . This suggests that this compound can influence cellular signaling pathways, potentially affecting a variety of cellular functions. For instance, it has been reported to decrease mu-opioid receptor expression and activation in mouse brainstem .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the CB2 receptor. As an inverse agonist, it binds to this receptor and induces a response opposite to that of agonists . This can lead to changes in cell signaling and gene expression, potentially influencing a variety of cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to have a long duration of action in vivo, with effects observable after oral administration
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, it has been shown to reduce paw swelling in a mouse model of carrageenan-induced paw edema
Metabolic Pathways
This compound is involved in the endocannabinoid system, interacting primarily with the CB2 receptor . This system is involved in a variety of physiological processes, including pain perception, inflammation, and immune response
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its lipophilic nature and its affinity for the CB2 receptor
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with the CB2 receptor, which is primarily found on cells in the immune system
准备方法
合成路线和反应条件: SR 144528 的合成涉及将 5-(4-氯-3-甲基苯基)-1-(4-甲基苄基)-1H-吡唑-3-羧酸的羧基与 (1S,2S,4R)-1,3,3-三甲基双环[2.2.1]庚烷-2-胺的氨基正式缩合 。 反应条件通常包括使用合适的溶剂和催化剂以促进缩合反应。
工业生产方法: SR 144528 的工业生产很可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这可能包括使用自动化反应器、连续流动系统和严格的质量控制措施,以保持生产的一致性和效率 .
化学反应分析
反应类型: SR 144528 会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在芳环上。
还原: 还原反应可能发生在吡唑环中存在的羰基上。
取代: 取代反应可以在芳环上发生,其中可以引入卤素原子或其他取代基。
常用试剂和条件:
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤化反应可以使用氯或溴等试剂在受控条件下进行。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生醌,而还原会产生醇或胺 .
相似化合物的比较
与其他类似化合物相比,SR 144528 在其对 CB2 受体的选择性和效力方面具有独特性。 一些类似的化合物包括:
利莫那班: 一种 CB1 受体拮抗剂,对 CB2 受体具有一定活性。
AM630: 另一种 CB2 受体拮抗剂,但选择性和效力曲线不同。
JWH-133: 一种 CB2 受体激动剂,对 CB2 的选择性高于 CB1 受体.
属性
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVYNSRNKFXQM-XRHWURSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N[C@H]3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940947 | |
| Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192703-06-3 | |
| Record name | 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192703-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR 144528 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192703063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


